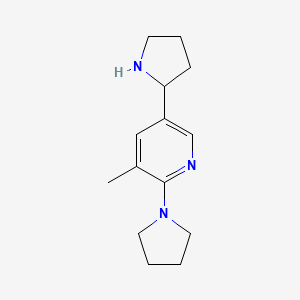![molecular formula C12H19N3O2 B11821263 Tert-butyl N-[2-amino-1-(pyridin-2-YL)ethyl]carbamate](/img/structure/B11821263.png)
Tert-butyl N-[2-amino-1-(pyridin-2-YL)ethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[2-amino-1-(pyridin-2-YL)ethyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and a pyridine ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Amination and Reduction: The synthesis of tert-butyl N-[2-amino-1-(pyridin-2-YL)ethyl]carbamate can begin with the amination of a suitable precursor, followed by reduction. For example, starting from a pyridine derivative, the amino group can be introduced through a nucleophilic substitution reaction.
Esterification and Protection: The intermediate product can then undergo esterification to introduce the tert-butyl group. Protection of the amino group is often necessary to prevent unwanted side reactions.
Condensation: The final step involves the condensation of the protected intermediate with a carbamate precursor to form the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction rates .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carbamate group into an amine, which can further react to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new materials with specific properties .
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms.
- Used in the synthesis of biologically active compounds .
Medicine:
- Explored as a potential drug candidate for various therapeutic applications.
- Utilized in the development of prodrugs that release active compounds in vivo .
Industry:
- Applied in the production of specialty chemicals and polymers.
- Used in the formulation of coatings and adhesives .
Mecanismo De Acción
The mechanism of action of tert-butyl N-[2-amino-1-(pyridin-2-YL)ethyl]carbamate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that can modify biological molecules. The pyridine ring can participate in coordination with metal ions, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Tert-butyl N-[2-aminoethyl]carbamate: Similar structure but lacks the pyridine ring.
Tert-butyl N-[2-(methylamino)ethyl]carbamate: Contains a methyl group instead of a pyridine ring.
Uniqueness:
- The presence of the pyridine ring in tert-butyl N-[2-amino-1-(pyridin-2-YL)ethyl]carbamate provides unique electronic properties that can influence its reactivity and interactions with biological targets.
- This compound’s ability to undergo diverse chemical reactions makes it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C12H19N3O2 |
|---|---|
Peso molecular |
237.30 g/mol |
Nombre IUPAC |
tert-butyl N-(2-amino-1-pyridin-2-ylethyl)carbamate |
InChI |
InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-10(8-13)9-6-4-5-7-14-9/h4-7,10H,8,13H2,1-3H3,(H,15,16) |
Clave InChI |
WMXISSGEJQZXPZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CN)C1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(5-phenylthiophen-2-yl)ethylidene]hydroxylamine](/img/structure/B11821183.png)
![N-[1-(5-bromo-2,3-dihydro-1-benzofuran-3-yl)ethylidene]hydroxylamine](/img/structure/B11821190.png)

amine](/img/structure/B11821205.png)
![rac-tert-butyl N-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate](/img/structure/B11821206.png)



![N-methyl-N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11821220.png)


![(4R,5S)-tert-butyl 4-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B11821239.png)

![6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine hydrochloride](/img/structure/B11821251.png)
